molecular formula C6H9Li B14552395 lithium;1-ethenyl-2-methylcyclopropane CAS No. 61782-57-8

lithium;1-ethenyl-2-methylcyclopropane

Cat. No.: B14552395
CAS No.: 61782-57-8
M. Wt: 88.1 g/mol
InChI Key: VBDYRXADOMLECQ-UHFFFAOYSA-N
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Description

Lithium;1-ethenyl-2-methylcyclopropane is an organolithium compound featuring a cyclopropane ring substituted with an ethenyl (vinyl) group at position 1 and a methyl group at position 2, coordinated with lithium. This compound is primarily utilized as a reactive intermediate in cyclopropanation reactions, enabling the synthesis of complex cyclopropane derivatives through nucleophilic addition or transition metal-mediated processes . Cyclopropanes are structurally strained but biologically significant motifs, often found in natural products and pharmaceuticals. The lithium coordination enhances the compound’s reactivity, facilitating ring-opening or functionalization reactions under controlled conditions .

Properties

CAS No.

61782-57-8

Molecular Formula

C6H9Li

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;1-ethenyl-2-methylcyclopropane

InChI

InChI=1S/C6H9.Li/c1-3-6-4-5(6)2;/h3,6H,1,4H2,2H3;/q-1;+1

InChI Key

VBDYRXADOMLECQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1CC1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-ethenyl-2-methylcyclopropane typically involves the reaction of 1-ethenyl-2-methylcyclopropane with an organolithium reagent. One common method is the reaction of 1-ethenyl-2-methylcyclopropane with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-ethenyl-2-methylcyclopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Lithium;1-ethenyl-2-methylcyclopropane has several scientific research applications, including:

Mechanism of Action

The mechanism by which lithium;1-ethenyl-2-methylcyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes or carbenoids, which can undergo various transformations. The compound can interact with molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Cyclopropane derivatives vary widely in substituents and coordinating metals, leading to differences in stability, reactivity, and applications. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name Substituents/Coordination Molecular Weight (g/mol) Synthesis Yield Key Applications
Lithium;1-ethenyl-2-methylcyclopropane 1-ethenyl, 2-methyl, Li⁺ ~124.1 (base structure*) Not reported Intermediate for drug synthesis, polymer chemistry
(1RS,2RS,3RS)-1,2-Dimethoxy-3-methyl-2-phenyl-1-(2-thienyl)cyclopropane 1,2-dimethoxy, 3-methyl, phenyl, thienyl 328.4 77% Crystallography studies, insecticide development
1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane 1-chloroethynyl, 1-methoxy, tetramethyl 258.8 Not reported Potential agrochemical precursor
1-Hexylcyclopentene Hexyl, cyclopentene ring 166.3 Not reported Organic synthesis, lubricant additives

*Exact molecular weight of this compound is unavailable in literature; estimated based on analogous structures.

Reactivity and Stability

  • This compound : The lithium ion stabilizes the cyclopropane ring while increasing electrophilicity, enabling nucleophilic attacks at the ethenyl group. However, its high reactivity necessitates low-temperature synthesis (-78°C to 0°C) to prevent ring-opening .
  • Methoxy- and Thienyl-Substituted Cyclopropane : Bulky substituents (phenyl, thienyl) reduce ring strain, enhancing thermal stability. The methoxy groups participate in weak intermolecular interactions (e.g., C–H···O), influencing crystal packing and solubility.
  • Chloroethynyl-Substituted Cyclopropane : The electron-withdrawing chloroethynyl group increases electrophilicity, making the compound prone to substitution reactions. Its tetramethyl substituents improve steric protection, enhancing shelf stability.

Pharmaceutical Relevance

Cyclopropane derivatives like this compound are pivotal in synthesizing bioactive molecules. For example, cyclopropane-containing drugs such as tranexamic acid (antifibrinolytic) and cilastatin (enzyme inhibitor) rely on similar strained-ring intermediates . The ethenyl group in the lithium derivative allows for further functionalization, enabling the construction of chiral centers critical in drug design.

Challenges and Limitations

  • Sensitivity : The lithium derivative’s reactivity complicates storage and handling, requiring inert atmospheres and low temperatures.
  • Stereoselectivity : Achieving diastereomeric purity (e.g., all-R or all-S configurations) remains challenging, as seen in the 1:1 diastereomer mixture reported for methoxy-substituted cyclopropanes .

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